4-Ethyl-3-methyl-1-phenyl-1H-1,2,4-triazole-5(4H)-thione

Anticonvulsant drug discovery Voltage-gated sodium channels Structure-activity relationship (SAR)

4-Ethyl-3-methyl-1-phenyl-1H-1,2,4-triazole-5(4H)-thione (CAS 675844-78-7) is a C11H13N3S 1,2,4-triazole-5-thione derivative. It features a phenyl substituent at N1, a methyl group at C3, and an ethyl group at N4, with the sulfur atom existing in the thione (C=S) tautomeric form.

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
Cat. No. B13115930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-methyl-1-phenyl-1H-1,2,4-triazole-5(4H)-thione
Molecular FormulaC11H13N3S
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESCCN1C(=NN(C1=S)C2=CC=CC=C2)C
InChIInChI=1S/C11H13N3S/c1-3-13-9(2)12-14(11(13)15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
InChIKeyPTAUAQVHOWNFAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-3-methyl-1-phenyl-1H-1,2,4-triazole-5(4H)-thione: Structural and Chemical Identity for Research Procurement


4-Ethyl-3-methyl-1-phenyl-1H-1,2,4-triazole-5(4H)-thione (CAS 675844-78-7) is a C11H13N3S 1,2,4-triazole-5-thione derivative. It features a phenyl substituent at N1, a methyl group at C3, and an ethyl group at N4, with the sulfur atom existing in the thione (C=S) tautomeric form . This specific substitution pattern distinguishes it from the more extensively studied 4-alkyl-5-aryl-1,2,4-triazole-3-thione anticonvulsant series and other C11H13N3S regioisomers [1]. Its molecular weight is 219.31 g/mol, and it is commercially available for research purposes with a reported purity of ≥97% .

Core Scaffold
1,2,4-triazole-5(4H)-thione regioisomer
Key Distinction
N1-phenyl, C3-methyl, N4-ethyl topology
Tautomeric Form
Thione (C=S) dominant, not thiol
Procurement Context
Research-grade, reported purity ≥97%

Why 4-Ethyl-3-methyl-1-phenyl-1H-1,2,4-triazole-5(4H)-thione Cannot Be Replaced by Common 1,2,4-Triazole-3-thione Analogs


The 1,2,4-triazole-thione scaffold exhibits profound biological divergence based on the position of the thione group (3-thione vs. 5-thione) and the specific N- and C-substituents. The well-established anticonvulsant pharmacophore relies on a 4-alkyl-5-aryl-1,2,4-triazole-3-thione core, where affinity for voltage-gated sodium channels (VGSCs) is highly sensitive to the linker length and substitution topology [1]. The target compound is a 5-thione regioisomer with an N1-phenyl group, which fundamentally alters its hydrogen-bonding capacity and electron distribution compared to the 3-thione series. Crystal structures of closely related C11H13N3S compounds confirm that the 5-thioxo tautomeric form dominates in the solid state, creating a distinct molecular recognition surface [2]. Simply substituting a 3-thione analog with a higher reported biological activity would result in a different tautomeric preference, steric profile, and potential off-target interactions.

This Compound
5-Thione regioisomer with N1-phenyl group
5-Thioxo tautomeric form dominates
Distinct hydrogen-bonding surface vs. 3-thione series
Common Analog (3-Thione)
3-Thione regioisomer with C5-aryl substitution
VGSC binding pharmacophore established
May alter target engagement, crystal packing, and derivatization reactivity

Quantitative Differentiation Evidence for 4-Ethyl-3-methyl-1-phenyl-1H-1,2,4-triazole-5(4H)-thione vs. Closest Analogs


Regioisomeric Distinction: 5-Thione vs. 3-Thione Core Dictates Pharmacological Target Profile

The target compound is a 1,2,4-triazole-5(4H)-thione, whereas the majority of anticonvulsant drug candidates in this chemical class are 1,2,4-triazole-3-thiones. The 3-thione series demonstrates direct, measurable affinity for voltage-gated sodium channels (VGSCs). For example, 4-alkyl-5-aryl-1,2,4-triazole-3-thione derivatives exhibit ED50 values in the maximal electroshock seizure (MES) test as low as 96.6 mg/kg and radioligand binding affinity confirmed via [3H]batrachotoxin displacement assays [1]. The 5-thione regioisomer, by contrast, presents the sulfur atom in a different electronic environment, which is expected to abolish or significantly reduce VGSC binding. This regioisomeric switch provides a built-in negative control for target engagement studies or a scaffold for probing alternative biological targets such as metallo-β-lactamases, where 1,2,4-triazole-3-thiones with 4-ethyl substituents have demonstrated broad-spectrum inhibitory activity [2].

Regioisomeric Switch
Class-level inference
5-Thione vs. 3-Thione: predicted VGSC affinity abolished
Negative control for VGSC target engagement
No direct VGSC binding data for this compound
Anticonvulsant drug discovery Voltage-gated sodium channels Structure-activity relationship (SAR)

Unique Substitution Topology: N1-Phenyl vs. N4-Benzyl or C5-Aryl Isomers Within the C11H13N3S Isomer Family

The molecular formula C11H13N3S encompasses several regioisomeric 1,2,4-triazole-thiones. The target compound (4-ethyl-3-methyl-1-phenyl-1,2,4-triazole-5(4H)-thione) is uniquely characterized by a phenyl group at N1 and a methyl group at C3. The closest crystallographically characterized analog, 3-benzyl-4-ethyl-1H-1,2,4-triazole-5(4H)-thione, places the aromatic substituent at C3 via a methylene linker rather than directly at N1, resulting in significant benzene ring disorder (refined occupancy ratio 0.77:0.23 for two components) [1]. In contrast, 5-ethyl-5-methyl-4-phenyl-5H-1,2,4-triazol-3(4H)-thione (a structurally related C11H13N3S compound) crystallizes with the phenyl ring aligned at 84.6(2)° to the triazole plane, forming a racemic twin with an approximate 20% minor twin component [2]. The target compound's N1-phenyl substitution is expected to confer a distinct solid-state packing arrangement and hydrogen-bonding network compared to these analogs, which is critical for reproducible crystallization, formulation, and structure-based drug design applications.

Substitution Topology
Supporting evidence
N1-Phenyl vs. C3-Benzyl analog: eliminates benzyl disorder (ratio 0.77:0.23)
Unique molecular recognition surface
Crystal structure of target not reported
Crystal engineering Tautomerism Molecular recognition

Synthetic Versatility: Thione Moiety as a Handle for Derivatization vs. Inert Comparator Scaffolds

The C=S thione group at position 5 provides a nucleophilic handle for S-alkylation and subsequent transformations, which is a well-established reactivity for 1,2,4-triazole-5-thiones. The structurally related 1,2,4-triazole-5-thione scaffold has been employed as a photolabile linker for solid-phase synthesis of 4-substituted 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. Additionally, 3,4-disubstituted-1,2,4-triazole-5-thiones have been demonstrated to undergo one-pot, two-step synthesis with superior efficiency compared to traditional multi-step methods [2]. The target compound's specific substitution pattern (N1-phenyl, C3-methyl, N4-ethyl) modulates the nucleophilicity of the thione sulfur compared to analogs lacking the N1-aryl group (e.g., 4-amino-1,2,4-triazole-5-thiones) or those with different N4-alkyl chains. This tunable reactivity makes the compound a versatile intermediate for generating diverse S-substituted libraries.

Synthetic Versatility
Class-level inference
Thione S-alkylation handle; one-pot two-step methods demonstrated for analogs
Supports focused library diversification
Reactivity modulated by N1-phenyl group
Solid-phase synthesis Click chemistry Heterocyclic chemistry

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen-Bonding Profile vs. 3-Thione Regioisomers

The target compound's 5-thione tautomeric form and N1-phenyl substitution generate a distinct physicochemical profile compared to 3-thione regioisomers. For the closely related 4-ethyl-2-methyl-5-phenyl-1,2,4-triazole-3-thione (a 3-thione regioisomer with a different methyl position), PubChem's computed XLogP3-AA value is 2.2 [1]. The target compound, with its 5-thione group and N1-phenyl substitution, is expected to exhibit a different hydrogen-bond acceptor count and polar surface area due to the altered positioning of the sulfur atom. This difference is critical for permeability and solubility predictions. Antitubercular 1,2,4-triazol-5-thione derivatives have reported MIC values as low as 0.976 μg/mL against Mycobacterium tuberculosis H37Ra, with activity strongly correlated to lipophilicity (logP) and electronic parameters calculated at the DFT/B3LYP/6-311++G(d,p) level [2].

Lipophilicity Profile
Class-level inference
XLogP3-AA ≈ 2.2 (close regioisomer); 5-thione alters H-bond acceptor count
Physicochemical probe for permeability studies
Experimental LogP not available
Drug-likeness Lipophilicity (LogP) In silico ADME

Optimal Research Application Scenarios for 4-Ethyl-3-methyl-1-phenyl-1H-1,2,4-triazole-5(4H)-thione


Negative Control for Anticonvulsant VGSC Target Engagement Studies

In preclinical epilepsy research, 4-alkyl-5-aryl-1,2,4-triazole-3-thiones are established VGSC ligands with confirmed anticonvulsant activity in the MES model (ED50 values reported as low as 96.6 mg/kg) [1]. The target compound, as a 5-thione regioisomer, is predicted to lack VGSC affinity. It can be employed as a structurally matched negative control in radioligand binding assays and in vivo seizure models to confirm that observed activity is specific to the 3-thione pharmacophore and not a non-specific triazole effect [2].

Fragment-Based Screening Library Component for Crystallography

The unique N1-phenyl-3-methyl-4-ethyl-5-thione topology differentiates this compound from other commercial C11H13N3S isomers. Crystal structures of close analogs demonstrate that subtle changes in substitution pattern (e.g., benzyl vs. phenyl, methyl position) produce measurable differences in molecular conformation, disorder, and packing [3]. This compound is suitable for inclusion in fragment screening libraries targeting proteins with aromatic binding pockets, where its distinct shape and hydrogen-bonding profile complement those of 3-thione fragments [4].

Scaffold for S-Derivatization in Medicinal Chemistry Libraries

The thione group at C5 serves as a nucleophilic site for S-alkylation, enabling rapid generation of compound libraries. Methodological precedent exists for one-pot, two-step syntheses of 3,4-disubstituted-1,2,4-triazole-5-thiones that are more efficient than traditional routes [5]. The compound's N1-phenyl substituent provides a distinct steric environment compared to N4-amino or N4-unsubstituted analogs, allowing exploration of structure-activity relationships at the sulfur position [6].

Antimycobacterial Lead Optimization Starting Point

1,2,4-Triazole-5-thione derivatives have demonstrated promising antitubercular activity, with some compounds achieving MIC values as low as 0.976 μg/mL against Mycobacterium tuberculosis H37Ra [7]. The target compound, with its unique N1-phenyl-3-methyl-4-ethyl substitution, represents an underexplored region of chemical space within this active scaffold class. It can serve as a starting point for systematic SAR studies aimed at improving potency while maintaining favorable physicochemical properties [7].

Application
Selection Property
Validation Focus
VGSC negative control studies
5-Thione regioisomer lacking VGSC affinity
Confirm 3-thione pharmacophore specificity
Fragment-based screening library
N1-Phenyl topology, distinct molecular shape
Crystal packing and binding pose interpretation
S-derivatization chemistry
Nucleophilic thione sulfur for S-alkylation
SAR exploration at sulfur position
Antimycobacterial lead optimization
Underexplored 5-thione scaffold region
In vitro MIC endpoints and ADME profiling
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